2-Amino-6-(bromomethyl)-4-hydroxyquinazoline

Description

Properties

IUPAC Name |

2-amino-6-(bromomethyl)-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3O/c10-4-5-1-2-7-6(3-5)8(14)13-9(11)12-7/h1-3H,4H2,(H3,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIFNMGGSSMUALF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CBr)C(=O)NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50544424 | |

| Record name | 2-Amino-6-(bromomethyl)quinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50544424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58677-08-0 | |

| Record name | 2-Amino-6-(bromomethyl)quinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50544424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-Amino-6-(bromomethyl)-4-hydroxyquinazoline is a compound belonging to the quinazoline family, which has gained attention for its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing from various studies and research findings.

Chemical Structure and Synthesis

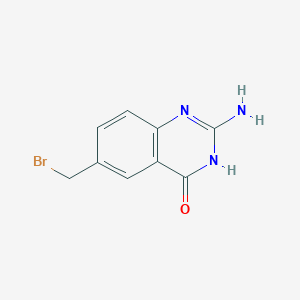

The chemical structure of 2-Amino-6-(bromomethyl)-4-hydroxyquinazoline can be represented as follows:

This compound can be synthesized through several methods, often involving the bromination of quinazoline derivatives followed by functional group modifications. The synthesis process typically yields a range of derivatives that exhibit varying biological activities.

Biological Activity Overview

The biological activity of 2-Amino-6-(bromomethyl)-4-hydroxyquinazoline is primarily linked to its interactions with various biological targets, including enzymes and receptors involved in cancer progression and microbial resistance.

Antimicrobial Activity

Research indicates that 2-Amino-6-(bromomethyl)-4-hydroxyquinazoline exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition against both Gram-positive and Gram-negative bacteria. For instance, studies have reported minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL against resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae .

Anticancer Properties

This compound has demonstrated promising anticancer activity. In vitro studies indicate that it can inhibit the proliferation of cancer cell lines such as HeLa and A549. The mechanism appears to involve the modulation of signaling pathways associated with cell growth and apoptosis. For example, it has been observed to suppress the expression of carbonic anhydrase IX (CA IX), a marker associated with tumor growth in solid tumors .

Case Studies and Research Findings

-

Antimicrobial Study :

- Objective : Evaluate the antimicrobial efficacy against various pathogens.

- Results : The compound showed potent activity against E. coli strains, with inhibition zones comparable to standard antibiotics .

- Table 1: Antimicrobial Activity Results

Bacterial Strain Inhibition Zone (mm) MIC (µg/mL) Staphylococcus aureus 22 8 Klebsiella pneumoniae 25 12 Pseudomonas aeruginosa 23 10

- Anticancer Evaluation :

Structure-Activity Relationship (SAR)

The effectiveness of 2-Amino-6-(bromomethyl)-4-hydroxyquinazoline can be enhanced through structural modifications. Substituents at different positions on the quinazoline ring influence its biological activity significantly. For example, electron-donating groups at the 6-position have been shown to enhance antitumor effects .

Scientific Research Applications

Biological Activities

The biological activity of 2-Amino-6-(bromomethyl)-4-hydroxyquinazoline is closely linked to the broader category of quinazolines, which are known for their diverse pharmacological profiles. Key activities include:

- Anticancer Activity : Studies have indicated that modifications to the compound can enhance its inhibitory effects on cancer cell proliferation by targeting specific enzymes involved in DNA synthesis.

- Antimicrobial Properties : The compound exhibits antimicrobial activity against various pathogens, making it a candidate for further development as an antibacterial agent .

- Anti-inflammatory Effects : Research has shown that certain derivatives of quinazolines can possess anti-inflammatory properties, which may be applicable in treating inflammatory diseases.

Structural Modifications and Case Studies

Research efforts have focused on modifying the structure of 2-Amino-6-(bromomethyl)-4-hydroxyquinazoline to understand the relationship between structural changes and biological activity. Notable findings include:

- Conjugates with Folate Antagonists : Conjugating this compound with N10-propargyl-5,8-dideazafolic acid resulted in significant improvements in TS inhibition compared to unmodified compounds.

- SAR Studies : Structure-activity relationship (SAR) studies have revealed that while some modifications maintain inhibitory activity against TS, none have surpassed the efficacy of the original compound in terms of inhibition.

- Comparison with Similar Compounds : A comparative analysis with structurally similar compounds highlights the unique combination of functional groups in 2-Amino-6-(bromomethyl)-4-hydroxyquinazoline that may enhance its biological activity. For instance:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Amino-4-hydroxyquinazoline | Hydroxy at position 4; amino at position 2 | Antimicrobial, anticancer |

| 6-Bromoquinazoline | Bromine at position 6 | Anticancer |

| 4-Hydroxyquinazoline | Hydroxyl at position 4 | Antimicrobial |

| 2-Amino-3-methylquinazoline | Methyl at position 3 | Anticancer |

| 2-Amino-7-bromoquinazoline | Bromine at position 7 | Anticancer |

This table illustrates how variations in structural features can influence biological activities, emphasizing the significance of specific substitutions on pharmacological outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key structural analogs of 2-amino-6-(bromomethyl)-4-hydroxyquinazoline include:

- Position 6: Bromomethyl in the target compound contrasts with bromo (e.g., 3ca) or aryl groups (e.g., 6-(benzo[d][1,3]dioxol-5-yl) in compound 4 ).

- Position 4 : The hydroxy group in the target compound increases acidity (pKa ~8–10) compared to methyl (3ca) or chloro (6-bromo-2,4-dichloroquinazoline), enhancing hydrogen-bonding capacity .

Physical and Chemical Properties

Preparation Methods

Key Preparation Method from Patent Literature

A foundational method for preparing a closely related compound, 2-amino-4-hydroxy-6-bromomethylpteridine , which shares structural similarities with 2-amino-6-(bromomethyl)-4-hydroxyquinazoline, is described in US Patent US2710866A. This method can be adapted for quinazoline derivatives:

- Reactants: 2,4,5-triamino-6-hydroxypyrimidine dihydrochloride and 2,3-dibromopropionaldehyde.

- Reaction medium: Two-phase system consisting of water and a water-immiscible organic solvent such as benzene.

- Conditions: Alkaline medium (NaOH) to facilitate condensation.

- Procedure: The pyrimidine salt is dissolved in aqueous NaOH and mixed with the dibromopropionaldehyde solution in benzene. The mixture is mechanically shaken for 30 minutes.

- Product isolation: A red-brown precipitate forms, filtered and washed sequentially with water, ethanol, acetone, and ether.

- Yield and purity: Approximately 70% pure bromomethyl derivative with a bromine content of 22% relative to a theoretical 31.45%.

This method highlights the importance of a biphasic reaction system and alkaline conditions for efficient bromomethylation at the 6-position of the heterocycle.

Bromomethylation via Radical Bromination

An alternative approach involves radical bromination of methyl groups adjacent to aromatic rings, which can be adapted for quinazoline systems:

- Reagents: N-bromosuccinimide (NBS) as the brominating agent, often in the presence of a radical initiator such as benzoyl peroxide (BPO).

- Solvent: Acetonitrile or other polar aprotic solvents.

- Conditions: Heating at 80 °C for extended periods (e.g., 8 hours) under light or thermal initiation.

- Outcome: Selective bromination of methyl groups to bromomethyl derivatives.

- Purification: Crude product is extracted and washed to remove impurities; often used directly in subsequent steps without further purification.

This method has been demonstrated for related aromatic nitrile compounds and could be adapted for quinazoline derivatives to introduce the bromomethyl group at the desired position.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent system | Biphasic: Water / Benzene | Enhances phase-transfer and selectivity |

| pH | Alkaline (NaOH) | Promotes condensation and substitution |

| Temperature | Room temperature to 80 °C | Controlled to avoid side reactions |

| Brominating agent | 2,3-Dibromopropionaldehyde or NBS | Choice affects selectivity and yield |

| Reaction time | 30 minutes to 12 hours | Dependent on reagent and substrate |

| Isolation | Filtration and sequential washing | Removes impurities and unreacted materials |

Purification and Characterization

- The bromomethylated product is typically isolated as a solid precipitate.

- Washing with solvents such as ethanol, acetone, and ether improves purity.

- Bromine content analysis confirms substitution level.

- Further reactions (e.g., condensation with other acids or amines) can be performed using the bromomethyl derivative as an intermediate.

Research Findings and Practical Considerations

- The two-phase reaction system is crucial for efficient bromomethylation, as it allows better contact between hydrophilic and hydrophobic reactants.

- Alkaline conditions favor the formation of the bromomethyl group without extensive side reactions.

- Radical bromination methods provide an alternative route but may require longer reaction times and careful control of radical initiators.

- The purity of intermediates affects the yield and quality of final products in multi-step syntheses.

- Avoidance of hazardous reagents and optimization of reaction scale are important for practical and industrial synthesis.

Summary Table of Preparation Methods

Q & A

Basic: What are the key synthetic routes for 2-amino-6-(bromomethyl)-4-hydroxyquinazoline, and how can reaction conditions be optimized?

The synthesis typically involves functionalizing quinazoline scaffolds via nucleophilic substitution or condensation reactions. For example:

- Bromomethyl introduction : Reacting 6-bromo-4-hydroxyquinazoline derivatives with methylating agents (e.g., bromomethane equivalents) under reflux with glacial acetic acid, followed by recrystallization in ethanol for purification .

- Yield optimization : Adjusting stoichiometry (e.g., 1:1 molar ratio of amine reagents to intermediates) and reaction time (3–4 hours under reflux) improves purity. TLC monitoring (cyclohexane:ethyl acetate, 2:1) ensures homogeneity .

Basic: Which analytical techniques are critical for characterizing 2-amino-6-(bromomethyl)-4-hydroxyquinazoline?

- Structural confirmation : Use and NMR to identify protons (e.g., aromatic δ 7.2–8.5 ppm) and carbons adjacent to bromine (e.g., C-Br at ~528 cm in FT-IR) .

- Purity assessment : LCMS with gradient elution (acetonitrile/water + 0.025–0.05% TFA) achieves >95% purity. HRMS (ESI) validates molecular weight (e.g., [M+H] ion matching calculated values) .

Advanced: How can researchers resolve contradictions in reported reaction yields for brominated quinazoline derivatives?

Discrepancies often arise from variables like:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require stringent washing (e.g., 3N LiCl) to remove impurities .

- Catalyst efficiency : Palladium catalysts (e.g., Pd(PPh)) in cross-coupling reactions (e.g., Suzuki-Miyaura) require precise stoichiometry (1:1.5 boronic acid:substrate ratio) and microwave heating (150°C, 1 hour) to achieve >50% yield .

- Purification methods : Column chromatography with gradient elution (ethyl acetate/hexanes, 5→75%) improves recovery of polar derivatives .

Advanced: How does the bromomethyl group influence the reactivity of 2-amino-4-hydroxyquinazoline in derivatization?

The bromomethyl moiety enables:

- Nucleophilic substitution : React with amines (e.g., thiophen-2-ylmethanamine) in DMF at room temperature to form 4-amine derivatives (99% yield) .

- Cross-coupling : Suzuki reactions with aryl boronic acids (e.g., benzo[d][1,3]dioxol-5-ylboronic acid) introduce aromatic substituents, enhancing biological activity .

- Stability considerations : Bromine’s electronegativity may reduce solubility; sodium carbonate buffers (pH 8–9) mitigate hydrolysis during reactions .

Advanced: What strategies address solubility challenges in biological assays for brominated quinazolines?

- Salt formation : Convert hydroxy groups to sodium salts using NaOH/EtOH (95% yield) for water-soluble derivatives .

- Co-solvent systems : Use DMSO:water (1:4) to dissolve hydrophobic compounds while maintaining assay compatibility .

- Prodrug design : Esterify hydroxy groups (e.g., ethyl carboxylates) to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .

Basic: How can researchers validate the purity of intermediates during synthesis?

- TLC monitoring : Silica gel plates with cyclohexane:ethyl acetate (2:1) and UV visualization detect unreacted starting materials .

- Recrystallization : Ethanol or ethyl acetate/hexanes mixtures remove byproducts, confirmed by sharp melting points (e.g., 255–260°C for BQ1 derivatives) .

Advanced: What computational tools aid in predicting the biological activity of 2-amino-6-(bromomethyl)-4-hydroxyquinazoline derivatives?

- In silico profiling : Molecular docking (e.g., AutoDock Vina) evaluates binding to kinase targets (e.g., CDC2-like kinases) using crystal structures from PDB .

- ADMET prediction : Tools like SwissADME assess logP (lipophilicity) and bioavailability, critical for prioritizing derivatives with drug-like properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.